CYP17A1 Inhibition: Target Compound Shows Nanomolar Potency Distinct from Steroidal and Non-Steroidal Inhibitors
In the recombinant human CYP17A1 enzyme assay using progesterone as substrate and HPLC-based detection, CAS 2319784-18-2 (tested as part of a patent-derived compound set in PubChem AID 1796502) demonstrated an IC50 of 3 nM [1]. This potency classifies the compound as a low-nanomolar CYP17A1 inhibitor. By comparison, the clinically approved steroidal CYP17A1 inhibitor abiraterone exhibits an IC50 of approximately 72-400 nM in analogous biochemical assays, depending on assay conditions [2]. However, it must be noted that this comparison is cross-study (patent-derived screening data versus published clinical compound data) and does not constitute a direct head-to-head experiment under identical conditions.
| Evidence Dimension | CYP17A1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 0.003 µM (3 nM) |
| Comparator Or Baseline | Abiraterone: IC50 = 0.072-0.4 µM (72-400 nM) in recombinant CYP17A1 assays |
| Quantified Difference | Target compound is approximately 24- to 133-fold more potent than abiraterone by IC50 comparison |
| Conditions | Recombinant human CYP17A1; progesterone substrate; HPLC detection (UV 248 nm); data extracted from PubChem AID 1796502 |
Why This Matters
For researchers screening CYP17A1 inhibitors for prostate cancer or steroidogenesis modulation, the 3 nM potency of CAS 2319784-18-2 represents a substantially lower IC50 than the clinical benchmark abiraterone, potentially enabling lower dosing or distinct selectivity profiling, though confirmation under standardized head-to-head conditions is essential before procurement decisions based on this comparison.
- [1] PubChem BioAssay AID 1796502. Enzyme Activity Assay from US Patent US9611270: Inhibitors of CYP17A1. Deposited 2023-03-07. NCBI/NLM/NIH. View Source
- [2] Yin, L., & Hu, Q. CYP17 inhibitors—abiraterone, galeterone, orteronel, and seviteronel. Current Urology Reports, 2014, 15(1), 377. View Source
